N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15517719
InChI: InChI=1S/C25H25N3O4/c1-3-31-22-14-10-21(11-15-22)27-24(29)25(30)28-26-16-19-8-12-23(13-9-19)32-17-20-6-4-18(2)5-7-20/h4-16H,3,17H2,1-2H3,(H,27,29)(H,28,30)/b26-16+
SMILES:
Molecular Formula: C25H25N3O4
Molecular Weight: 431.5 g/mol

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide

CAS No.:

Cat. No.: VC15517719

Molecular Formula: C25H25N3O4

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide -

Specification

Molecular Formula C25H25N3O4
Molecular Weight 431.5 g/mol
IUPAC Name N-(4-ethoxyphenyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide
Standard InChI InChI=1S/C25H25N3O4/c1-3-31-22-14-10-21(11-15-22)27-24(29)25(30)28-26-16-19-8-12-23(13-9-19)32-17-20-6-4-18(2)5-7-20/h4-16H,3,17H2,1-2H3,(H,27,29)(H,28,30)/b26-16+
Standard InChI Key NPGQNSVJTXLMJY-WGOQTCKBSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Introduction

N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide is a complex organic compound belonging to the class of hydrazones. It features multiple functional groups, including an amide, a hydrazine, and an ether, which contribute to its potential biological activities. The compound's structure suggests it may possess interesting pharmacological properties, warranting further investigation.

Synthesis and Preparation

The synthesis of N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide typically involves reactions between hydrazines and aromatic aldehydes or ketones. The specific synthesis pathway may involve several steps, including condensation reactions under controlled conditions such as temperature and solvent choice. For instance, refluxing for extended periods (e.g., 10 hours) can be effective for obtaining high yields of related compounds.

Chemical Stability and Reactivity

The stability of the compound under various conditions can influence its reactivity. Studies on similar hydrazone compounds indicate stability in neutral pH but potential hydrolysis under extreme pH conditions. This suggests that the compound's reactivity may be sensitive to environmental conditions, affecting its potential applications.

Spectroscopic Characterization

Characterization of similar compounds often involves techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide insights into the molecular structure and interactions, which are crucial for understanding the compound's properties and potential applications.

Potential Applications

Given its structural complexity and potential biological activities, N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide may have applications in various scientific fields, including pharmaceuticals and materials science. Further research is needed to explore these possibilities fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator